molecular formula C16H19N3O3S B2389852 6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797713-11-1

6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2389852
CAS No.: 1797713-11-1
M. Wt: 333.41
InChI Key: BIRYHFIMGYARBS-UHFFFAOYSA-N
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Description

6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxypropyl group attached to a sulfonyl moiety, and a tetrahydropyrido[4,3-d]pyrimidine core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrido[4,3-d]pyrimidine core.

    Introduction of the Phenoxypropyl Group: The phenoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the phenoxypropyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: shares structural similarities with other sulfonyl-containing pyrimidines and pyridines.

    Phenoxypropyl derivatives: Compounds with similar phenoxypropyl groups may exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-(3-phenoxypropylsulfonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-23(21,10-4-9-22-15-5-2-1-3-6-15)19-8-7-16-14(12-19)11-17-13-18-16/h1-3,5-6,11,13H,4,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRYHFIMGYARBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)S(=O)(=O)CCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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